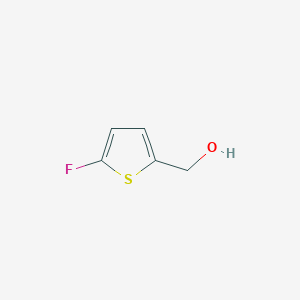

(5-Fluorothiophen-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-fluorothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FOS/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQLQOQLYYSYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678948 | |

| Record name | (5-Fluorothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824983-56-4 | |

| Record name | (5-Fluorothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Fluorothiophen-2-yl)methanol synthesis protocol

An In-depth Technical Guide to the Synthesis of (5-Fluorothiophen-2-yl)methanol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the synthesis of this compound, a key building block in contemporary drug discovery. Fluorinated heterocyclic compounds, particularly those containing a thiophene scaffold, are of significant interest due to the unique physicochemical properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability.[1][2] This document outlines the predominant synthetic strategies, offers a detailed, field-proven experimental protocol, and discusses the critical parameters for successful synthesis, purification, and characterization. It is intended for researchers and professionals in medicinal chemistry and process development.

Introduction: The Strategic Value of Fluorinated Thiophenes

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[3] The carbon-fluorine bond is the strongest single bond in organic chemistry, and its introduction can profoundly modulate a molecule's properties. In the context of thiophene derivatives, which are themselves prevalent scaffolds in numerous marketed drugs, fluorination offers a powerful tool for lead optimization.[4] Specifically, the this compound moiety serves as a versatile synthon, enabling the introduction of this fluorinated heterocycle into larger, more complex target molecules. Its utility is rooted in the combination of the thiophene ring's aromatic and electronic properties with the metabolic blocking and binding-enhancing effects of the fluorine substituent.

Overview of Synthetic Strategies

Several logical pathways can be envisioned for the synthesis of this compound. The choice of route often depends on the starting material availability, scale, and safety considerations.

-

Route A: Reduction of 5-Fluorothiophene-2-carbaldehyde: This is the most direct and widely adopted method. The aldehyde precursor is commercially available, and its reduction to the primary alcohol is a high-yielding and chemoselective transformation. Common reducing agents like sodium borohydride (NaBH₄) are mild, safe, and effective for this purpose.[5]

-

Route B: Reduction of 5-Fluorothiophene-2-carboxylic Acid: This approach requires a more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), compared to the reduction of an aldehyde. While effective, the handling and quenching of LiAlH₄ require more stringent safety precautions. The carboxylic acid itself can be prepared from precursors like 5-chlorothiophene-2-carboxylic acid or via lithiation of 2-fluorothiophene followed by quenching with CO₂.[6][7]

-

Route C: Organometallic Approach from 2-Fluorothiophene: This method involves the deprotonation of 2-fluorothiophene at the 5-position using a strong base like n-butyllithium, followed by the addition of an electrophilic formaldehyde source (e.g., paraformaldehyde). This route offers flexibility but requires careful control of anhydrous conditions and low temperatures to avoid side reactions.

This guide will focus on Route A , as it represents the most practical, reliable, and accessible method for laboratory-scale synthesis.

Featured Protocol: Synthesis via Aldehyde Reduction

This section provides a detailed, step-by-step methodology for the synthesis of this compound from 5-Fluorothiophene-2-carbaldehyde.

Principle and Mechanism

The core of this synthesis is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol serves as the hydride source. The reaction proceeds through a tetrahedral alkoxyborate intermediate, which is subsequently protonated during aqueous workup to yield the final primary alcohol.

Data Presentation: Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Grade |

| 5-Fluorothiophene-2-carbaldehyde | C₅H₃FOS | 130.14 | 1.0 g (7.68 mmol) | e.g., Sigma-Aldrich |

| Sodium Borohydride | NaBH₄ | 37.83 | 0.35 g (9.21 mmol) | ACS Reagent Grade |

| Methanol | CH₃OH | 32.04 | 25 mL | Anhydrous |

| Deionized Water | H₂O | 18.02 | ~100 mL | - |

| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | HPLC Grade |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | Anhydrous |

| Silica Gel | SiO₂ | 60.08 | As needed | 230-400 mesh |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Fluorothiophene-2-carbaldehyde (1.0 g, 7.68 mmol). Dissolve the aldehyde in 25 mL of anhydrous methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C. Causality: Cooling is essential to control the exothermic reaction rate upon addition of the hydride, preventing potential side reactions.

-

Reagent Addition: Slowly add sodium borohydride (0.35 g, 9.21 mmol) to the stirred solution in small portions over 15 minutes. Ensure the temperature does not exceed 10°C. Causality: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and a sharp temperature increase.

-

Reaction Progression: Continue stirring the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

-

Quenching: Carefully quench the reaction by slowly adding 20 mL of deionized water. Once the initial effervescence ceases, acidify the mixture to a pH of ~5-6 by dropwise addition of 1 M HCl to decompose any remaining borohydride and the borate ester complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Causality: The product is significantly more soluble in the organic phase (ethyl acetate) than in the aqueous phase, allowing for its efficient separation.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (~5 g). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale oil or low-melting solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 10% and gradually increasing to 30% ethyl acetate). Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the pure this compound.

Reaction Mechanism Diagram

Caption: Mechanism of hydride reduction of 5-Fluorothiophene-2-carbaldehyde.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Predicted data based on structural analogs are provided below.[8]

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.0-7.2 (d, 1H, thiophene-H), δ ~6.7-6.9 (d, 1H, thiophene-H), δ ~4.8 (s, 2H, -CH₂OH), δ ~2.0 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~160 (d, J=250 Hz, C-F), δ ~145 (d), δ ~125 (d), δ ~110 (d), δ ~60 (-CH₂OH) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~ -120 to -130 ppm (relative to CFCl₃) |

| IR (thin film) | ν ~3350 cm⁻¹ (O-H stretch, broad), ~2920 cm⁻¹ (C-H stretch), ~1240 cm⁻¹ (C-F stretch) |

| Mass Spec (EI) | M⁺ at m/z = 132.01 |

Safety and Handling

Handling of organofluorine compounds and reagents requires adherence to strict safety protocols in a well-ventilated fume hood.[9]

-

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory.[9]

-

Reagent Handling: Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Avoid contact with strong acids.

-

Waste Disposal: All chemical waste, including residual reagents and contaminated materials, must be disposed of according to institutional hazardous waste guidelines.[9]

Conclusion

The synthesis of this compound is most reliably achieved through the sodium borohydride-mediated reduction of its corresponding aldehyde. This method is robust, high-yielding, and utilizes readily available and relatively safe reagents, making it an excellent choice for both academic and industrial research settings. The resulting alcohol is a valuable, well-defined building block, poised for incorporation into a diverse range of biologically active molecules and advanced materials.

References

- Bendahan, D., et al. (2024). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V. New Journal of Chemistry.

- BenchChem Technical Support Team. (2025). Safety and handling of fluorinated organic compounds. BenchChem.

- Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH).

- Bendahan, D., et al. (2024). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed. The Royal Society of Chemistry.

- ChemInform Abstract: Synthesis of Fluorinated Thiophenes and Their Analogues. (2010). ChemInform.

- Wikipedia contributors. (2025). Organofluorine chemistry. Wikipedia.

- El-Metwaly, N. M., et al. (2020). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online.

- 5-Fluorothiophene-3-carbaldehyde | 32415-49-9. BenchChem.

- Szabó, K., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.

- Tarpo, J. Jr., & Tarpo, M. Fluorine Safety. Purdue University Department of Chemistry.

- Fluorine Safety Data Sheet. Princeton University.

- (5-(((Thiophen-2-ylmethyl)amino)methyl)furan-2-yl)methanol. Vulcanchem.

- 5-FLUOROTHIOPHENE-2-CARBALDEHYDE | 29669-49-6. Sigma-Aldrich.

- The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.

- (2-Fluoro-5-(4-methylthiophen-2-yl)phenyl)methanol. Matrix Scientific.

- 5-Fluorothiophene-2-carboxylic acid | 4377-58-6. BenchChem.

- Sahin, E., & Dertli, E. (2019). Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. Journal of Heterocyclic Chemistry.

- Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Course Hero.

- GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. (n.d.). Theochem @ Mercer University.

- Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Concordia College.

- Pitre, S. P., et al. (2014). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. National Institutes of Health (NIH).

- Fluorescence spectra of compounds in methanol. (n.d.). ResearchGate.

- Djafri, A., et al. (2022). Synthesis of (5Z)-3-Allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one in L-Proline-Based Deep Eutectic Solvent. MDPI.

- The Grignard Synthesis of Triphenylmethanol. (2015). TSI Journals.

- Spectroscopic and Analytical Profile of (5-Octylfuran-2-YL)methanol: A Technical Guide. (n.d.). BenchChem.

- 2-Thiophenecarboxaldehyde, 5-chloro-. PubChem.

- Method for producing 5-chlorothiophene-2-carboxylic acid. (2013). Google Patents.

- 5-Chlorothiophene-2-carboxylic Acid... (2012). ACS Publications.

- Development of potential manufacturing routes for substituted thiophenes... (2017). Beilstein Journals.

- Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. (2001). MDPI.

- (5-((dimethylamino)methyl)furan-2-yl)methanol. SpectraBase.

- 5-Chlorothiophene-2-carboxaldehyde. Chem-Impex.

- 5-Bromothiophene-2-carbaldehyde. BLD Pharm.

Sources

- 1. Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Fluorothiophene-3-carbaldehyde | 32415-49-9 | Benchchem [benchchem.com]

- 6. 5-Fluorothiophene-2-carboxylic acid | 4377-58-6 | Benchchem [benchchem.com]

- 7. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Synthesis of (5-Fluorothiophen-2-yl)methanol

Authored For: Researchers, Scientists, and Drug Development Professionals Subject: A Comprehensive Technical Protocol for the Reduction of 5-Fluorothiophene-2-carbaldehyde

Executive Summary: The Strategic Importance of Fluorinated Thiophene Alcohols

The incorporation of fluorinated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. These moieties can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The thiophene ring, in particular, is a prevalent isostere for phenyl groups, offering a five-membered heterocyclic core that is rich in synthetic handles. (5-Fluorothiophen-2-yl)methanol represents a critical building block, providing a primary alcohol for further functionalization while retaining the influential 5-fluoro-substituent. This guide provides an in-depth examination of its synthesis via the reduction of 5-fluorothiophene-2-carbaldehyde, focusing on the underlying chemical principles, a field-tested experimental protocol, and the rationale behind key procedural choices.

The Core Transformation: Aldehyde to Primary Alcohol

The conversion of an aldehyde to a primary alcohol is a fundamental reduction reaction in organic synthesis. The target transformation involves the addition of two hydrogen atoms across the carbon-oxygen double bond of the formyl group (-CHO) to yield a hydroxymethyl group (-CH2OH).

Mechanistic Rationale: The Role of Hydride Donors

This reduction is most effectively achieved through the use of nucleophilic hydride-donating reagents. The reaction proceeds via a two-step mechanism:

-

Nucleophilic Addition: A hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.

-

Protonation: The negatively charged alkoxide is then protonated during an aqueous or alcoholic workup step, yielding the final primary alcohol.

Sodium borohydride (NaBH₄) is an exemplary reagent for this purpose. It is a mild and selective reducing agent, perfectly suited for converting aldehydes and ketones to their corresponding alcohols without affecting more robust functional groups like esters or amides. This selectivity is paramount in multi-step syntheses where protecting other functional groups would be inefficient.

Comparative Analysis of Reducing Agents

While several reagents can effect this transformation, the choice is dictated by factors such as selectivity, safety, and operational simplicity.

| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation (H₂/Catalyst) |

| Reactivity | Mild & Selective | Strong & Unselective | Variable; depends on catalyst & conditions |

| Substrate Scope | Reduces aldehydes & ketones.[1] | Reduces aldehydes, ketones, esters, amides, carboxylic acids, nitriles. | Reduces C=O, C=C, C≡C, NO₂, and other groups. |

| Solvent | Protic solvents (MeOH, EtOH, H₂O) are suitable. | Requires anhydrous aprotic solvents (THF, Et₂O). | Various organic solvents. |

| Safety Profile | Relatively safe to handle. Reacts with acid to produce H₂. | Highly pyrophoric. Reacts violently with water and protic solvents. | Requires handling of flammable H₂ gas, often under pressure. |

| Workup | Simple aqueous quench and extraction. | Requires careful, often cryogenic, quenching (e.g., Fieser workup). | Filtration to remove the catalyst. |

| Verdict for Topic | Optimal Choice: High selectivity for the aldehyde, operational simplicity, and enhanced safety profile make it the ideal reagent. | Overkill & Hazardous: Non-selective and poses unnecessary safety risks for this specific transformation. | Viable but Complex: Effective, but potential for thiophene ring side-reactions and the need for specialized equipment make it less practical. |

Based on this analysis, Sodium Borohydride is the superior choice for the selective, safe, and efficient synthesis of this compound.

Visualization of the Synthetic Pathway & Workflow

Overall Reaction Scheme

The diagram below illustrates the direct conversion of the starting aldehyde to the target primary alcohol using sodium borohydride in a methanol solvent system.

Caption: Chemical transformation of the starting material to the final product.

Experimental Workflow Diagram

This flowchart outlines the logical progression of the laboratory procedure, from setup to final product isolation.

Sources

An In-depth Technical Guide on the Grignard Reaction for (5-Fluorothiophen-2-yl)methanol Synthesis

This guide provides a comprehensive technical overview for the synthesis of (5-Fluorothiophen-2-yl)methanol, a valuable intermediate in medicinal chemistry and materials science. We will delve into the nuances of the Grignard reaction, offering field-proven insights to guide researchers, scientists, and drug development professionals through a successful synthesis.

Introduction: The Significance of this compound

Fluorinated heterocyclic compounds are of significant interest in the pharmaceutical industry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and binding affinity. This compound serves as a key building block for more complex molecules, and its efficient synthesis is therefore of paramount importance. The Grignard reaction offers a robust and versatile method for the preparation of this and similar compounds.

The Grignard Reaction: A Powerful Tool for C-C Bond Formation

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile.[1][2] In the synthesis of this compound, the key steps involve the formation of a thiophene-based Grignard reagent and its subsequent reaction with a formaldehyde equivalent.

Mechanism of the Grignard Reaction

The overall process can be broken down into two primary stages:

-

Formation of the Grignard Reagent: This involves the reaction of an organohalide, in this case, 2-bromo-5-fluorothiophene, with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[1][2] The magnesium inserts into the carbon-halogen bond, creating the organomagnesium halide.

-

Nucleophilic Addition to a Carbonyl: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of a carbonyl compound. For the synthesis of a primary alcohol like this compound, formaldehyde is the required electrophile.[3] This addition reaction forms an alkoxide intermediate.

-

Protonation: The final step is an acidic workup to protonate the alkoxide, yielding the desired alcohol.

Below is a diagram illustrating the general workflow for this synthesis.

Caption: General workflow for the synthesis of this compound via a Grignard reaction.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis. Strict anhydrous conditions are crucial for the success of the Grignard reaction, as any moisture will quench the Grignard reagent.[4]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |

| 2-Bromo-5-fluorothiophene | 181.04 | 18.1 g | 0.10 | 1.0 |

| Magnesium turnings | 24.31 | 2.9 g | 0.12 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - | - |

| Paraformaldehyde | 30.03 | 3.6 g | 0.12 | 1.2 |

| Saturated aq. NH4Cl | - | 100 mL | - | - |

| Diethyl ether | 74.12 | 300 mL | - | - |

| Anhydrous MgSO4 | 120.37 | - | - | - |

Procedure

Part 1: Formation of the Grignard Reagent

-

Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon.[5]

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

-

Initiation: The flask is charged with magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface.

-

Addition of Alkyl Halide: A solution of 2-bromo-5-fluorothiophene in anhydrous THF is added to the dropping funnel. A small portion is added to the magnesium to initiate the reaction, which is indicated by a gentle reflux and the disappearance of the iodine color. The remaining solution is then added dropwise at a rate that maintains a steady reflux.[6]

-

Completion: After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

Part 2: Reaction with Formaldehyde and Workup

-

Formaldehyde Source: While formaldehyde gas can be used, a more convenient source is dry paraformaldehyde.[7] It is crucial that the paraformaldehyde is thoroughly dried, for instance, over P4O10 in a vacuum desiccator, as any residual water will decrease the yield.[7]

-

Addition: The reaction mixture is cooled in an ice bath, and the dry paraformaldehyde is added in portions, ensuring the temperature remains below 10°C.

-

Reaction: The mixture is stirred at room temperature for several hours or until TLC analysis indicates the consumption of the Grignard reagent.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.[4]

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.[8]

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification and Characterization

The crude this compound is typically purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.[9] Alternative purification methods for thiophene derivatives include distillation and crystallization.[10][11]

Characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, the methylene protons, and the hydroxyl proton.

-

Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern of the synthesized compound.

-

Infrared (IR) Spectroscopy: Will show a characteristic broad absorption for the O-H stretch of the alcohol group.

Troubleshooting Common Issues

The Grignard reaction, while powerful, can be sensitive. The following diagram outlines a troubleshooting guide for common problems encountered during the synthesis.

Caption: Troubleshooting guide for the Grignard synthesis of this compound.

Conclusion

The Grignard reaction is an effective and widely used method for the synthesis of this compound. Careful attention to experimental conditions, particularly the exclusion of moisture, is critical for achieving high yields. This guide provides a solid foundation for researchers to successfully perform this synthesis and to troubleshoot potential issues that may arise.

References

-

Knochel, P. Preparation of Polyfunctionalized Grignard Reagents and their Application in Aryne Chemistry. Ludwig-Maximilians-Universität München, 2006. [Link]

-

Royal Society of Chemistry. Supporting Information. Royal Society of Chemistry. [Link]

- Google Patents. CN102432589A - Method for purifying thiophene by azeotropic distillation.

-

Justia Patents. Process for the purification of thiophenes. Justia Patents. [Link]

-

Bassan, D. et al. Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. PubMed. [Link]

-

Knochel, P. New Functionalized Grignard Reagents and their Applications in Amination Reactions. Ludwig-Maximilians-Universität München, 2004. [Link]

- Google Patents. US2745843A - Process for the purification of thiophene.

-

Lee, J.-s., et al. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. ResearchGate, 2000. [Link]

-

Organic Syntheses. 6-CHLORO-1-HEXENE. Organic Syntheses. [Link]

-

ResearchGate. Fluorescence spectra of all compounds measured in methanol (conc.10 −5 M). ResearchGate. [Link]

-

Sciencemadness.org. what form of formaldehyde is used in grignards? Sciencemadness.org, 2018. [Link]

-

Organic Syntheses. 2-METHYLBUTANAL-1-d. Organic Syntheses. [Link]

-

UCF CHM2210. Retrosynthesis involving Grignard Reactions. YouTube, 2025. [Link]

-

University of Texas at Dallas. PREPARATION OF TRIPHENYL METHANOL BY GRIGNARD REACTION. University of Texas at Dallas. [Link]

-

ChemistNATE. How to Create a Grignard Reagent ("Preparation"). YouTube, 2014. [Link]

-

ACS Publications. The Grignard Reagents. ACS Publications. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sciencemadness Discussion Board - what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. patents.justia.com [patents.justia.com]

- 11. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of (5-Fluorothiophen-2-yl)methanol

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical exploration of the chemical reduction of 5-fluorothiophene-2-carboxylic acid to its corresponding primary alcohol, (5-Fluorothiophen-2-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide will delve into the mechanistic underpinnings, compare leading synthetic strategies, provide detailed experimental protocols, and address critical safety considerations.

Executive Summary: The Strategic Importance of the Reduction

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. In the context of drug development, the thiophene moiety is a privileged scaffold, and the introduction of a hydroxymethyl group at the 2-position of the 5-fluorothiophene ring opens up a plethora of possibilities for further functionalization. The resulting alcohol, this compound, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The choice of reducing agent and reaction conditions is paramount to achieving high yield and purity while ensuring the safety and scalability of the process.

Comparative Analysis of Reduction Methodologies

The reduction of carboxylic acids to primary alcohols requires potent reducing agents due to the relatively low electrophilicity of the carboxyl carbon. Two primary classes of reagents have proven effective for this transformation: aluminum hydrides and boranes.

| Reagent | Key Advantages | Key Disadvantages |

| Lithium Aluminum Hydride (LiAlH₄) | Highly reactive, rapid reduction, effective for a wide range of functional groups.[1][2] | Non-selective, reacts violently with water and protic solvents, pyrophoric.[3][4][5] |

| Borane (BH₃) Complexes (e.g., BH₃-THF) | Highly selective for carboxylic acids over many other functional groups, milder reaction conditions.[6][7][8] | Slower reaction times, potential for side reactions if not handled correctly.[9][10] |

dot

Caption: Comparison of LiAlH₄ and BH₃-THF for carboxylic acid reduction.

Mechanistic Insights

Reduction with Lithium Aluminum Hydride (LiAlH₄)

The reduction of a carboxylic acid with LiAlH₄ is a multi-step process.[11][12]

-

Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to form a lithium carboxylate salt and hydrogen gas.[12][13] This initial acid-base reaction necessitates the use of at least two equivalents of LiAlH₄.

-

Coordination and Hydride Attack: The aluminum center of another LiAlH₄ molecule coordinates to the carbonyl oxygen of the carboxylate, increasing the electrophilicity of the carbonyl carbon. A hydride ion is then delivered to the carbonyl carbon, forming a tetrahedral intermediate.

-

Intermediate Collapse and Aldehyde Formation: The tetrahedral intermediate collapses, eliminating an O-Al species to form an aldehyde intermediate. This aldehyde is highly reactive and is immediately reduced.

-

Second Hydride Attack and Alkoxide Formation: A second hydride ion attacks the aldehyde carbonyl carbon, yielding an alkoxide intermediate.

-

Protonation: An aqueous workup protonates the alkoxide to afford the final primary alcohol product.

dot

Caption: Stepwise mechanism of carboxylic acid reduction by LiAlH₄.

Reduction with Borane-Tetrahydrofuran (BH₃-THF)

The borane reduction of carboxylic acids proceeds through a different, more selective mechanism.[14]

-

Acyloxyborane Formation: The carboxylic acid reacts with borane to form an acyloxyborane intermediate and hydrogen gas.

-

Intramolecular Hydride Delivery: The acyloxyborane undergoes intramolecular hydride transfers, leading to a borate ester.

-

Hydrolysis: The borate ester is hydrolyzed during workup to yield the primary alcohol.

The key to borane's selectivity lies in the initial rapid reaction with the carboxylic acid group, which is faster than its reaction with other reducible functional groups like esters or ketones.[7]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a well-equipped laboratory setting. All necessary safety precautions must be taken.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Materials:

-

5-fluorothiophene-2-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium sulfate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1M)

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of 5-fluorothiophene-2-carboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The flask is cooled to 0 °C, and the reaction is quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reduction using Borane-Tetrahydrofuran (BH₃-THF)

Materials:

-

5-fluorothiophene-2-carboxylic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 5-fluorothiophene-2-carboxylic acid (1.0 equivalent) in anhydrous THF at 0 °C under a nitrogen atmosphere, add the borane-THF complex solution (2.0-3.0 equivalents) dropwise.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of methanol until gas evolution ceases.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in diethyl ether and washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Safety and Handling

Lithium Aluminum Hydride (LiAlH₄):

-

Hazards: Pyrophoric, reacts violently with water, releasing flammable hydrogen gas.[3][4][5] Causes severe skin burns and eye damage.[3][15]

-

Handling: Must be handled under an inert atmosphere (nitrogen or argon).[3][4] Use spark-proof tools and work in a well-ventilated fume hood.[4][5]

-

Personal Protective Equipment (PPE): Fire-retardant lab coat, safety glasses, face shield, and appropriate gloves are mandatory.[3][4]

-

Spill and Fire: In case of fire, use a Class D fire extinguisher (for combustible metals) or smother with dry sand.[4][5] DO NOT USE WATER, CARBON DIOXIDE, OR HALOGENATED EXTINGUISHERS. [4][5]

Borane-Tetrahydrofuran Complex (BH₃-THF):

-

Hazards: Highly flammable liquid and vapor.[10][16] Reacts with water to release flammable gases.[10][16] May form explosive peroxides upon storage.[10][16] Suspected of causing cancer.[16][17]

-

Handling: Handle under an inert atmosphere.[17][18] Ground all equipment to prevent static discharge.[9][16]

-

PPE: Wear protective gloves, clothing, and eye/face protection.[10][18]

-

Storage: Store in a cool, dry, well-ventilated area, away from heat and ignition sources.[16][18]

5-Fluorothiophene-2-carboxylic acid:

This compound:

-

The toxicological properties have not been fully investigated.[22] Treat as a potentially hazardous substance and handle with care.

Conclusion

The reduction of 5-fluorothiophene-2-carboxylic acid to this compound is a key transformation for the synthesis of advanced pharmaceutical intermediates. Both LiAlH₄ and BH₃-THF are effective reagents for this conversion, each with its own set of advantages and disadvantages. The choice of reagent will depend on the specific requirements of the synthesis, including the presence of other functional groups, scalability, and safety considerations. Strict adherence to safety protocols is essential when working with these highly reactive and hazardous materials.

References

-

Lithium Aluminum Hydride. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

-

Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. (2017). ACS Chemical Health & Safety, 24(1), 15-21. Retrieved from [Link]

-

Material Safety Data Sheet - Borane-tetrahydrofuran complex. (n.d.). Retrieved from [Link]

-

Lithium Aluminum Hydride Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Lithium aluminium hydride - Safety Data Sheet. (2015). Retrieved from [Link]

-

Reduction of Carboxylic Acids by Lithium Aluminum Hydride. (2015). Chemistry LibreTexts. Retrieved from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]

-

Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. (2020). Angewandte Chemie International Edition, 59(32), 13433-13438. Retrieved from [Link]

-

A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate. (1984). The Journal of Organic Chemistry, 49(1), 1-4. Retrieved from [Link]

-

Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). (2021). YouTube. Retrieved from [Link]

-

Reduction of carboxylic acids. (n.d.). Khan Academy. Retrieved from [Link]

-

A Safer Reduction of Carboxylic Acids with Titanium Catalysis. (2022). Organic Letters, 24(46), 8564–8568. Retrieved from [Link]

-

Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). (n.d.). OrgoSolver. Retrieved from [Link]

-

Reductions with Lithium Aluminium Hydride. (n.d.). University of the West Indies. Retrieved from [Link]

-

Carboxylic Acids to Alcohols, Part 3: Borane. (2019). YouTube. Retrieved from [Link]

-

MSDS of [5-(2-fluorophenyl)-1H-pyrrol-3-yl]methanol. (n.d.). Capot Chemical. Retrieved from [Link]

-

Methanol Safety Data Sheet. (n.d.). Retrieved from [Link]

-

Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. (2019). ChemistrySelect, 4(29), 8565-8570. Retrieved from [Link]

-

Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Synthesis of (5Z)-3-Allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one in L-Proline-Based Deep Eutectic Solvent. (2022). Molbank, 2022(2), M1367. Retrieved from [Link]

- Improved synthesis process of 5-fluorothiophene-2-formic acid. (2012). Google Patents.

-

Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. (2007). Molecules, 12(5), 1054-1061. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. westliberty.edu [westliberty.edu]

- 4. ehs.princeton.edu [ehs.princeton.edu]

- 5. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. researchgate.net [researchgate.net]

- 7. Khan Academy [khanacademy.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. media.msanet.com [media.msanet.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgosolver.com [orgosolver.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nj.gov [nj.gov]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. capotchem.cn [capotchem.cn]

A Technical Guide to the Spectroscopic Characterization of (5-Fluorothiophen-2-yl)methanol

This guide provides an in-depth analysis of the spectroscopic data for (5-Fluorothiophen-2-yl)methanol, a key intermediate in medicinal chemistry and materials science. As experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and data from analogous structures to provide a robust, predictive framework for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals in their synthetic and analytical endeavors.

Introduction: The Significance of this compound

This compound is a substituted thiophene derivative. The thiophene ring is a common scaffold in pharmaceuticals due to its bioisosteric relationship with the benzene ring, while the fluorine substituent can significantly modulate physicochemical properties such as metabolic stability and binding affinity. The hydroxymethyl group provides a handle for further synthetic transformations. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound, ensuring the reliability of subsequent research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The chemical shifts are influenced by the electron-withdrawing fluorine atom and the electron-donating hydroxymethyl group, as well as the aromaticity of the thiophene ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.95 | dd | 1H | H3 |

| ~6.70 | dd | 1H | H4 |

| ~4.80 | s | 2H | -CH₂OH |

| ~2.0-3.0 | br s | 1H | -OH |

Causality Behind Predictions:

-

Aromatic Protons (H3 & H4): The protons on the thiophene ring are expected to appear in the aromatic region. The fluorine atom at position 5 will deshield the adjacent proton H4, while H3 will also be influenced. The coupling between these two protons (³JHH) is expected to be around 4 Hz. Additionally, long-range coupling to the fluorine atom (JHF) will further split these signals into doublets of doublets.

-

Methylene Protons (-CH₂OH): The protons of the hydroxymethyl group are adjacent to the electron-rich thiophene ring and the oxygen atom, leading to a predicted chemical shift around 4.80 ppm. These protons are expected to appear as a singlet, assuming no significant coupling to the hydroxyl proton.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent.[1] It is expected to appear as a broad singlet.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides complementary information about the carbon skeleton. The chemical shifts are significantly influenced by the electronegativity of the fluorine atom.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d, ¹JCF ≈ 250 Hz) | C5 |

| ~145 (d, ³JCF ≈ 3 Hz) | C2 |

| ~125 (d, ⁴JCF ≈ 4 Hz) | C3 |

| ~110 (d, ²JCF ≈ 20 Hz) | C4 |

| ~60 | -CH₂OH |

Causality Behind Predictions:

-

C5 Carbon: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) and will be significantly deshielded.

-

C2, C3, and C4 Carbons: These carbons will show smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF), providing valuable structural information. The chemical shifts are influenced by their position relative to the fluorine and hydroxymethyl substituents.

-

Methylene Carbon (-CH₂OH): This aliphatic carbon will appear at a much higher field compared to the aromatic carbons.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial.

Workflow for NMR Analysis

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600 | Medium | C=C stretch (thiophene ring) |

| ~1250 | Strong | C-O stretch (alcohol) |

| ~1100 | Strong | C-F stretch |

| 900-675 | Strong | Aromatic C-H bend ("oop") |

Causality Behind Predictions:

-

O-H Stretch: The hydroxyl group will give rise to a characteristic broad and strong absorption band in the 3600-3200 cm⁻¹ region due to hydrogen bonding.[2][3]

-

C-H Stretches: Aromatic C-H stretches appear at a slightly higher frequency than aliphatic C-H stretches.[2]

-

C-O and C-F Stretches: The C-O stretch of the primary alcohol and the C-F stretch are expected to be strong and appear in the fingerprint region.[4]

Experimental Protocol for IR Data Acquisition

Workflow for IR Analysis

Caption: Workflow for ATR-IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

For this compound (C₅H₅FOS, Molecular Weight: 132.16 g/mol ), the following is expected in an electron ionization (EI) mass spectrum:

-

Molecular Ion (M⁺): A peak at m/z = 132, corresponding to the intact molecule. Due to the presence of sulfur, an M+2 peak with an intensity of about 4.4% relative to the M⁺ peak is expected due to the natural abundance of the ³⁴S isotope.

-

Key Fragment Ions: The fragmentation pattern is crucial for confirming the structure.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 132 | [C₅H₅FOS]⁺ (Molecular Ion) |

| 101 | [M - CH₂OH]⁺ |

| 73 | [C₄H₂F]⁺ |

Hypothetical Fragmentation Pathway

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition

Workflow for MS Analysis

Sources

Introduction: The Significance of Fluorinated Heterocycles in Modern Chemistry

An In-Depth Technical Guide to (5-Fluorothiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, form the backbone of a vast number of pharmaceuticals and functional materials.[1] Among these, the thiophene ring, a five-membered aromatic ring containing a sulfur atom, is a particularly privileged scaffold in medicinal chemistry.[2][3] Thiophene derivatives are known to exhibit a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][4]

The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug design. Fluorination can profoundly alter a compound's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[5] Consequently, fluorinated thiophenes represent a class of building blocks with immense potential for the development of novel therapeutic agents.[6]

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional building block. It integrates a detailed analysis of its core physical and chemical properties, predicted spectroscopic data, reactivity, and practical experimental protocols to support its application in research and development.

Molecular Identity and Structure

This compound is characterized by a thiophene ring substituted at the 5-position with a fluorine atom and at the 2-position with a hydroxymethyl group. This unique arrangement of functional groups provides multiple avenues for synthetic modification.

-

Chemical Name: this compound

-

CAS Number: 824983-56-4[7]

-

Molecular Formula: C₅H₅FOS[7]

-

Molecular Weight: 132.16 g/mol

Caption: Chemical structure of this compound.

Core Physical Properties

While extensive experimental data for this specific molecule is not widely published, its physical properties can be reliably predicted based on its structural analogues, such as 2-thiophenemethanol, and the known effects of fluorination.

| Property | Predicted Value / Observation | Rationale and Comparative Insights |

| Appearance | Colorless to light yellow liquid | Similar to 2-thiophenemethanol, which is a clear light yellow liquid.[8] |

| Boiling Point | ~200-215 °C | 2-Thiophenemethanol has a boiling point of approximately 207 °C.[8] The introduction of fluorine often slightly increases the boiling point due to increased molecular weight and polarity. |

| Density | ~1.25 - 1.35 g/mL at 25 °C | Higher than 2-thiophenemethanol (~1.205 g/mL) due to the higher atomic mass of fluorine compared to hydrogen. |

| Solubility | Soluble in water, methanol, ethanol, and other polar organic solvents.[8] | The hydroxymethyl group facilitates hydrogen bonding, conferring solubility in polar solvents. The fluorinated thiophene core provides some lipophilicity. |

| Refractive Index | ~1.56 - 1.57 (at 20 °C) | Slightly higher than that of 2-thiophenemethanol (~1.564) due to the presence of the highly polarizable fluorine atom. |

Predicted Spectroscopic Profile

Spectroscopic analysis is fundamental for structure verification. The following data is predicted based on established principles and spectral data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ ~6.9 ppm (d, 1H): Thiophene ring proton (H3), doublet due to coupling with H4.

-

δ ~6.7 ppm (d, 1H): Thiophene ring proton (H4), doublet due to coupling with H3 and potentially smaller coupling to the fluorine atom.

-

δ ~4.8 ppm (s, 2H): Methylene protons (-CH₂ OH).

-

δ ~2.0-3.0 ppm (br s, 1H): Hydroxyl proton (-OH ). The chemical shift is variable and depends on concentration and solvent.

-

-

¹³C NMR (in CDCl₃, 101 MHz):

-

δ ~160 ppm (d, J CF** ~250 Hz):** Carbon C5, directly attached to fluorine, showing a large one-bond carbon-fluorine coupling constant.

-

δ ~145 ppm (d): Carbon C2, attached to the hydroxymethyl group. May show a smaller two-bond coupling to fluorine.

-

δ ~125 ppm (d): Carbon C3 or C4.

-

δ ~110 ppm (d): Carbon C3 or C4.

-

δ ~60 ppm (s): Methylene carbon (-C H₂OH).

-

Infrared (IR) Spectroscopy

-

~3350 cm⁻¹ (broad): O-H stretching vibration from the alcohol group.

-

~3100 cm⁻¹: Aromatic C-H stretching from the thiophene ring.

-

~2920 cm⁻¹: Aliphatic C-H stretching from the methylene group.

-

~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic thiophene ring.

-

~1230 cm⁻¹: C-F stretching vibration.

-

~1030 cm⁻¹: C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): m/z = 132.

-

Key Fragments:

-

m/z = 115 (M⁺ - OH)

-

m/z = 101 (M⁺ - CH₂OH), a common fragmentation pathway for benzyl-type alcohols.

-

m/z = 83 (loss of fluorine and CH₂OH).

-

Chemical Properties and Synthetic Utility

The reactivity of this compound is governed by its three key components: the electron-rich thiophene ring, the deactivating fluorine substituent, and the versatile hydroxymethyl group.

Reactivity of the Fluorinated Thiophene Ring

The thiophene ring is inherently electron-rich and typically undergoes electrophilic aromatic substitution. However, the substituents significantly modulate this reactivity:

-

Hydroxymethyl Group (-CH₂OH): A weakly activating, ortho, para-directing group.

-

Fluorine Atom (-F): An interesting case, as it is deactivating due to its strong inductive electron withdrawal but is also ortho, para-directing due to resonance effects.

The interplay of these groups makes the C3 and C4 positions the most likely sites for further electrophilic substitution, with the precise outcome depending on the reaction conditions. The fluorine atom enhances the stability of the molecule towards oxidative degradation, a valuable trait in drug development.[5]

Reactivity of the Hydroxymethyl Group

The primary alcohol functionality is a versatile handle for a wide range of chemical transformations essential for building molecular complexity:

-

Oxidation: Can be selectively oxidized to 5-fluorothiophene-2-carbaldehyde using reagents like manganese dioxide (MnO₂) or to 5-fluorothiophene-2-carboxylic acid with stronger oxidants like Jones reagent.

-

Esterification: Reacts with carboxylic acids or acyl chlorides to form esters.

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce new functional groups.

Plausible Synthetic Pathway

A common and efficient route to this compound involves the reduction of a corresponding carbonyl derivative.

Caption: A plausible synthetic route via reduction of the corresponding aldehyde.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) must be consulted from the supplier, general precautions based on its structure (a substituted methanol) should be followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[9]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10] Avoid contact with skin and eyes.[11]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.

-

Toxicity: Methanol and its derivatives are generally toxic if swallowed, inhaled, or absorbed through the skin. Assume this compound has similar hazards.

Experimental Protocol: NMR Spectroscopic Analysis

This protocol provides a self-validating system for the structural confirmation of this compound.

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation and purity assessment.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If not, deuterated DMSO or Methanol-d₄ can be used as alternatives.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. A spectral width of -2 to 12 ppm is typically sufficient. Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A spectral width of 0 to 200 ppm is standard. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This provides a simple spectrum, often a singlet for this molecule, which is highly sensitive for confirming the presence of fluorine.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Referencing:

-

For ¹H NMR in CDCl₃, reference the residual solvent peak to δ 7.26 ppm.

-

For ¹³C NMR in CDCl₃, reference the solvent triplet to δ 77.16 ppm.[12]

-

-

Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to confirm the molecular structure.

-

Conclusion

This compound emerges as a highly valuable and versatile building block for chemical research and drug discovery. Its physical properties, shaped by the interplay of the hydroxymethyl group and the fluorine atom, make it suitable for a range of reaction conditions. The distinct reactivity of its functional groups provides a robust platform for synthetic diversification. This guide serves as a foundational resource for scientists, providing the necessary technical insights to effectively and safely utilize this potent chemical intermediate in the pursuit of novel molecular entities.

References

- (5-Fluoro-thiophen-2-yl)-methanol - Ailun Bio. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcLO_QDob4ZvyMTTfCaGyYx_GjIIjkuF-cNPx6BaxJPE839lPT81hKTqi1Qky8J72c_Nk8OaKGB9ekhRN7UOw7yk5riLo9t28BZZSe4lixbf7rwWLku3ZP_d5Ww-JDpDF6eJDWYiQzI-lVMVY=]

- Thiophenes - Heterocyclic Organic Compounds - Labinsights. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpHG7VQtyPJZWEOfUKOFfwwTtxNsWAWwp3dUNpP6dZI3IQQUFOFt3Z37DvN1Ym77xIOkFpFMRFLxf3gB-Ro2LnlwOavSBZRVO7GJ6TPP704-oxRDaqf5gVIO7FD4i_yQdQaLy2irK6Ju-UFsTUrAnzpJNs4K74d0vE1ud-KaLxp8mQ5AUeTA==]

- Fluorinated Thiophenes and Their Analogues - OUCI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL9W6SYPlKeic6MRPDjZfIsrzurc4b38Tc7inreoqthVokbe_qG0GKBcfzq4XC-d56XyF-Ax40nUgdY9WjrkSxZzozR6lXEMEb6oDjg9rk2mHYRWGcegYJF25hMyPFyDGsVA7cqTM=]

- The Crucial Role of Thiophene Intermediates in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz8mdbveI2bATNcgd-gdghyVyVXmLC_9rzETm6Q-KYyJl15UU546UEdcwjYPx-LByHf4XjPb2fB5BFM7OvTnh_yI3351D3l_yAlOd219rKoEc3jNBOUeJUnNWq_l4Ozc7_UP17d96t93wNT36dairYw0_Rb_l5qk4TYNkqp71-lNHOmRPCdf8PVa23PmZZdNq1Kdwh0Fq1gLGETrR90ivPuO-QmT-RTgsWmTKfUVP67w4RseoiWH4=]

- Furans, Thiophenes and Related Heterocycles in Drug Discovery - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1LbS5gkdn7RKjEq6PCJaoNHbiEPLIHYuj2qpAXoQ0CIwenuv50QeN8imcJJnRAGTpsuPWFJOYe0jkOClOKhv8edEP8eXo9gEKuKlLJteDza4TfLVhRBIXxow7SxEU9LOZuqdSP_x7czlVTBJS3AmjUFF0YOg2dOCm1NfERbDFs6kGvazQDAYZSpDA7xpnnK2R2wzonGjGYt77x6_4fVdSgQxzqrIXRSo=]

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHxFTVOk_6T9pRpGjLHxEqz_FrAI-ZpujWvN2fj3ykNRi8QiXJt04DZB3a0WBm-xEwstkNqL9VYE92C6ptoPQ9_8j-z1yXFVsGmnmNu8EHNDyXA9PVUQCVNHYTlBtbWdlMDMPA3ybvfuTvUk5j]

- Regioselective Fluorination of Thiophene-Based Heterocycles for Modulation of Multiple Physical Properties in Organic Semiconductors - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsFAnJUM1jggrFK-2yG31LmRLI2xwZmfuBH4WxkDkPN_AU_DHc_HEXCIsRE7Sb8aF7gKcDkIardQ97207N79dhKHJzSxBkO7kEyZduckVlw_t3FG6qRCejsjHQlqUTJDRamG3SPX0s-u26V1M_nwO4yNkV]

- General experimental procedure and spectroscopic data of products - The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6w5L_wHZH7v-IGZpyDC0qrkOBOTr9TMla6tyX6McArOSIb0WnBDTR8ZNhMhmAV8MacsDg0eAFzeg9UG2CXQKMNUhXYWd_HOeitCYAEX3sduXoIcvjkbInbyHprF7mENG_3js2ii2_vzI_Ut0QI1xc2auComgcssE=]

- Structures of important thiophene-based drugs - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-IrPG13SWyFYmY6L73bHzxrCRBvQhL5G5-eGu--8imVKjpNOatC9Yoo5GTBqsn5Jfn8rkeMjacdp6eN8XA9nwprrxANY37eqgqhjW6gQyXaQ5dcBUdxVasRnuXdJVE0gc2KpeUGd_HDUOjNesH1HNeFqOT-spKv2-XP33fflGHQO80iyrPwqWiBZmzulj8DUAQG6kB_GQ0Cc1qQ==]

- Synthesis of Fluorinated Thiophenes by Ring Contraction of Thiopyrans - Thieme Connect. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkbHcEr6TQbQMwVMihPSCUaDrAswsqMg1xGbQ51x_NZneNU_kcTg3SeduzCmh-qdNug-u6MEIs1WSyBFhMtBO2BuL-7smWpWDovBNK2WLTv4mecjv0ZgemhbRn0yl5yqeKXCl4IuATl_BKDkELbVuiQjO_vCopvdAmmjxw0cKhbxCH3dBKwozu93Cr]

- Methanol - SAFETY DATA SHEET (Fisher Scientific). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLjunHSk4fHSUwJ2KmKumV_fzyVIgvD94YpSJ-ytycilaBU1s__TGbIPO3NHXiM_CsgF734g7pjTY96cTNNbuPEAtQ-W1l9qi83UTaBlD4J-neAL5egVNJ8vySRLWzwPmJsJODGXbR1ViMYvTp-ytqsjE2R4wzitYaM465PXpd1O6WDVanhTJSuVE_wbZACffgGM3JjzDh2mjtDLJSm2r7hX4xWgYVaUaUYVP7R13hXI0PmIhc1T4KciDhHfP8RTqqkUojz-U0bJ-RK4ivbl32yHw1-1YekjadtuJ56w==]

- Methanol - SAFETY DATA SHEET (Sigma-Aldrich). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcAVBIxUJ3ATebsnn4rZOl9rqIohkJpw8wlcG23cGNUCKH36XqUPBGYYlj6K1c0iiW0XWNvoUW5IW_-4Duo-YaGkZ0RmqTxBVMxVNT3ATHImA54NfLXKvPRfRxKLgG-MukLfC5s_rBrBxfdzGB]

- Methanol Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7xUraVqVpeVhV-k1NeBKOc7wd3Mwils8mXvJU1lIgaL4K99Mv22sGONAuGEGtaD7OtimhQ9tB82T81ioed8iUDlgZUy0LfhfP_VYOBzenC01mTwLDrBS7jSRZPeIAXSpgakSaFXRZdzTlJJJDO_O2JrUnrFDjgti4rqdWjNsCb1dqYpayhHck8quegTk=]

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2s-36AGzI0NX2bb1iUMkHFhqEm3URvYherS4jtKD2P-Llb-w-VqRQtWGi1D9bcN3V_xwvB6Mx7RE-eIAd3QGecFcRh0oH9hEhtGcbbRLVd62Sz5mblrebNbAp8vASsZWJ0MY_LY8OV74l0KFEv40xO0bax9Od_H3zAS_48x6a5FwZRM9vTKbr0wSBW0LTSRWpJzg14XJN8A==]

- MSDS of [5-(2-fluorophenyl)-1H-pyrrol-3-yl]methanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrqfnB-u-LJjC7VZY2coalKXf0EOwqWYN_AfPVA1k-VqnkfIsJ5LUu7hRlbgPYYp7hxmGIYarq_X8anyf36R63lioTvw9Inurw9Qu0lLkcb8TBoHLdsJ2_k2cX3MGh8p6vqCMFTWT7STMggQ==]

- Material Safety Data Sheet - Chemicea Pharmaceuticals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcxfVMHzKYQ7u4QGhqObIQ66cgv20wDGj75yZLp6yoTiyuxEAbKsFFD7ZiRTaYCmIgECp8-8cCoGLSZ3P6bHfVZnDC4E3h1e1APg4naS8JL9XsHJI0TeHzSjl4J_omOKDeN6b2gk7mg1nCt0EjjA==]

- Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtVFve0aDtV1NYOzecQxDHbGK7OroSCmgvao6QC1uNvjiYtRxvItR-FdJeKQj60NOwCBqwFW2V2stZWlvnnP2r40bBfSigF7aPmStfMDmLHfizeWdr9QY5zeUeXx_-5Dvp0m1j]

- 2-Thiophenemethanol | C5H6OS | CID 69467 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbzK233kVhJpoPGwcyAdaASB_gNZSp9TjKxk-BsH7MPWFju4dpSaD6pCB5dg0bKM3RY453gcYIlUT0fcORoNEZG75GH1yrBMa3cujUA-DEo_QHUETNtWdez-9cHEbi4QotMhBx_qadRl2fuZ5xqJnd_Kjw6Qy64i4=]

- 2-Thiophenemethanol 98 636-72-6 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQIX2jdjcxMkcKYr3tO9jzVEC3khbL0HWwmr7ow1Xw2BCVsrCZhO8cL-QTighLEbgwbZeSY7nl6LRUzTkyRd6wW7VLdnMRg7DioFMd2bPZQfZ4SacR7F2xSSDubb1m9XvLTHe-YmnL_pcbcvjEPCWOY9Hn7w==]

- 2-Furanmethanol, 5-methyl- - the NIST WebBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTUHcM0khxP1QQny5cYuCvm16OnMlNPntPILicRWyiFeYg1D1FgSYEz54lUCsApz0Kk8aBTqvldQhtkDDiEV71NJaup8w19FLTgxb9P3yLtinexQlmdDIghjO0thK7ErB8OVMEAeWW2DGQxF69nZAp0ZHzZhVK]

- 2-Furanmethanol, tetrahydro- - the NIST WebBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwI9wbitoQT3uT1edPQTFntdvRI6F_R_RsbmVcKnwKSuy3IJ-I2GNAE_CKBZgXja9z2gxEaoCrECKsH2pB40-enxZVPttrCzn41SMXbm6k3ZirxUTWd-NtoE_PGFUg1cY3ux8pziVuaSA3nfKq0eCDN-Wa]

- Methyl Alcohol - the NIST WebBook - National Institute of Standards and Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQT7fRY7-_RZfdeAPZWI-sN_ORk75IcfI6w1HEAALWMgHqEHAHLJRP0fOJ12QdGolCGxDvm63W-Jvhuh0ULSDzfcck3yjG9Dn3Q_qsmiu2LwBuYqZKDD1wewKtYa_j-BOppio0Elyz9sUXJ8jw_hj6IAgbvRRiH06G39_AjmnLNg==]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. labinsights.nl [labinsights.nl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorinated Thiophenes and Their Analogues [ouci.dntb.gov.ua]

- 7. acelybio.com [acelybio.com]

- 8. 2-Thiophenemethanol | C5H6OS | CID 69467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. methanex.com [methanex.com]

- 10. chemicea.com [chemicea.com]

- 11. fishersci.com [fishersci.com]

- 12. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the Solubility and Stability of (5-Fluorothiophen-2-yl)methanol

This guide provides a comprehensive technical overview of the critical physicochemical properties of (5-Fluorothiophen-2-yl)methanol, a fluorinated thiophene derivative of increasing interest to researchers, scientists, and drug development professionals. Understanding the solubility and stability of this compound is paramount for its effective handling, formulation, and application in various scientific endeavors. This document outlines the predicted solubility profile, stability under various stress conditions, and robust analytical methodologies for the accurate quantification of this compound.

Physicochemical Properties and Molecular Structure

This compound is a functionalized thiophene ring system. The presence of the fluorine atom and the hydroxymethyl group significantly influences its chemical and physical behavior. The strong carbon-fluorine bond generally enhances metabolic and thermal stability[1]. The hydroxyl group, on the other hand, introduces polarity and a site for potential chemical reactions.

Solubility Profile

The solubility of this compound is a critical parameter for its application in solution-based assays and formulations. Based on the general solubility characteristics of thiophene derivatives and the presence of the polar hydroxymethyl group, a qualitative solubility profile can be predicted. Thiophene itself is miscible with many organic solvents but has very low solubility in water[2]. The hydroxymethyl group is expected to increase aqueous solubility compared to unsubstituted thiophene.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The hydroxymethyl group can form hydrogen bonds with protic solvents. However, the aromatic thiophene ring and fluorine atom contribute to its nonpolar character. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Soluble to Very Soluble | These solvents can effectively solvate both the polar and nonpolar portions of the molecule. |

| Nonpolar Ethereal | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethereal solvents are good solvents for many organic compounds, including those with moderate polarity. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble to Very Soluble | These are excellent solvents for a wide range of organic molecules. |

| Nonpolar Hydrocarbon | Hexane, Heptane | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar hydrocarbon solvents. |

Experimental Protocol for Quantitative Solubility Determination

A robust method for determining the quantitative solubility of this compound involves the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Sample Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted samples using a validated HPLC method (see Section 4) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Stability Profile

The stability of this compound is a critical factor for its storage and handling, as well as for its use in experimental settings where it may be subjected to various conditions.

pH Stability

The stability of the compound across a range of pH values is crucial for applications in buffered solutions. Thiophene rings can be susceptible to degradation under strongly acidic or basic conditions.

Predicted Stability:

-

Acidic Conditions (pH < 4): Potential for acid-catalyzed degradation, possibly involving the hydroxymethyl group or the thiophene ring.

-

Neutral Conditions (pH 6-8): Expected to be relatively stable.

-

Basic Conditions (pH > 9): Potential for base-catalyzed degradation.

Experimental Protocol for pH Stability Assessment

A forced degradation study can be conducted to evaluate the stability of this compound at different pH values.

Methodology:

-

Buffer Preparation: Prepare buffers at various pH levels (e.g., pH 2, 7, and 9).

-

Sample Incubation: Dissolve a known concentration of this compound in each buffer and incubate at a controlled temperature (e.g., 40 °C).

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: Neutralize the aliquots to stop the degradation process.

-

HPLC Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of any degradation products[3].

Thermal Stability

The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. The strong C-F bond suggests good thermal stability[1].

Experimental Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

TGA is a standard technique to evaluate the thermal stability of a substance by measuring its mass change as a function of temperature.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of this compound into a TGA sample pan.

-

TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the temperature at which significant weight loss occurs. This indicates the onset of thermal decomposition[2][4].

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of organic molecules. Fluorinated aromatic compounds can be susceptible to photolysis[1].

Experimental Protocol for Photostability Assessment

A photostability study can be performed according to the International Council on Harmonisation (ICH) Q1B guidelines.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent (e.g., acetonitrile).

-

Light Exposure: Expose the solutions to a controlled light source that emits both UV and visible light for a specified duration. A dark control sample should be kept under the same conditions but protected from light.

-

HPLC Analysis: At various time points, analyze the exposed and dark control samples by a stability-indicating HPLC method to determine the extent of degradation.

Analytical Methodologies for Quantification

Accurate and precise quantification of this compound is essential for solubility and stability studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique.

HPLC-UV Method

Table 2: Proposed HPLC-UV Method Parameters

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection Wavelength | Determined by UV-Vis scan (likely around 254 nm) |

Method Validation

The HPLC method should be validated according to ICH guidelines to ensure its reliability. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Degradation Pathway and Product Identification

Forced degradation studies are crucial for identifying potential degradation products and understanding the degradation pathways of this compound.

Predicted Degradation Pathways

Based on the structure, potential degradation pathways include:

-

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde and then to a carboxylic acid. The thiophene ring itself can also be oxidized.

-